Boronic acid, (nitrilotri-4,1-phenylene)tris-

描述

Nomenclature and Structural Classification

Boronic acid, (nitrilotri-4,1-phenylene)tris- is systematically identified through multiple nomenclature systems that reflect its complex molecular architecture. The compound's Chemical Abstracts Service registry number 245737-33-1 serves as its primary identifier in chemical databases and literature. The systematic name follows International Union of Pure and Applied Chemistry conventions, describing the three boronic acid groups attached to the nitrilotri-4,1-phenylene core structure.

The compound is classified under several synonymous designations that highlight different aspects of its molecular structure. Triphenylamine-4,4',4''-triboronic acid emphasizes the triphenylamine backbone with boronic acid substitution at the para positions of each phenyl ring. Alternative names include (Nitrilotri-4,1-phenylene)trisboronic acid and tris(4-dihydroxyboranylphenyl)amine, each reflecting the molecule's fundamental structural features. The compound's MDL number MFCD16621091 provides additional database identification for research and commercial applications.

From a structural classification perspective, this compound belongs to the broader category of organoboron compounds, which are characterized by carbon-boron bonds and distinctive chemical reactivity patterns. More specifically, it falls within the boronic acid subfamily, representing organic compounds containing boron atoms bonded to hydroxyl groups and aromatic systems. The triphenylamine core places it among aromatic nitrogen-containing compounds, creating a unique intersection of nitrogen and boron chemistry that defines its functional properties.

Chemical Composition and Molecular Architecture

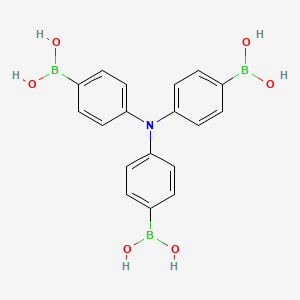

The molecular composition of boronic acid, (nitrilotri-4,1-phenylene)tris- is defined by the molecular formula C18H18B3NO6, indicating a complex arrangement of carbon, hydrogen, boron, nitrogen, and oxygen atoms. This composition reflects the presence of eighteen carbon atoms forming the aromatic framework, eighteen hydrogen atoms primarily associated with the phenyl rings and boronic acid groups, three boron atoms constituting the functional boronic acid moieties, one nitrogen atom serving as the central connecting point, and six oxygen atoms forming the hydroxyl groups of the boronic acid functionalities.

The molecular architecture consists of a central nitrogen atom connected to three para-substituted phenylboronic acid units through nitrogen-carbon bonds. Each boronic acid group is positioned at the para position of its respective phenyl ring, creating a symmetrical three-fold arrangement around the nitrogen center. The SMILES notation OB(C1=CC=C(N(C2=CC=C(B(O)O)C=C2)C3=CC=C(B(O)O)C=C3)C=C1)O provides a linear representation of this three-dimensional structure.

The molecular geometry exhibits a planar arrangement of the triphenylamine core with the three phenyl rings extending outward from the central nitrogen atom. Each boronic acid group maintains its characteristic tetrahedral boron coordination, with two hydroxyl groups and one carbon-boron bond defining the local geometry around each boron center. This structural arrangement creates significant steric considerations and influences the compound's reactivity patterns and intermolecular interactions.

| Molecular Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C18H18B3NO6 | |

| Carbon Atoms | 18 | |

| Hydrogen Atoms | 18 | |

| Boron Atoms | 3 | |

| Nitrogen Atoms | 1 | |

| Oxygen Atoms | 6 | |

| Symmetry Elements | C3 rotational axis |

Physicochemical Characteristics

The physicochemical properties of boronic acid, (nitrilotri-4,1-phenylene)tris- reflect its unique molecular architecture and functional group composition. The compound exhibits a molecular weight of 376.77 grams per mole, calculated from its molecular formula C18H18B3NO6. This molecular weight places it in the intermediate range for organic compounds, providing sufficient molecular complexity while maintaining manageable handling characteristics for synthetic and analytical applications.

The compound demonstrates a density of 1.42 grams per cubic centimeter, indicating a relatively compact molecular packing arrangement. This density value suggests strong intermolecular interactions, likely arising from hydrogen bonding between boronic acid groups and pi-pi stacking interactions between the aromatic phenyl rings. The calculated boiling point of 717.6 ± 70.0 degrees Celsius reflects the compound's thermal stability and the strength of intermolecular forces.

Physical appearance characteristics vary depending on purity and preparation methods, with commercial samples typically appearing as solid materials ranging from light blue to blue coloration. The solid-state nature at room temperature is consistent with the molecular weight and intermolecular interaction patterns expected for this compound class. Storage requirements specify cool, dry conditions with protection from light, indicating sensitivity to environmental factors that could affect chemical stability.

Solubility characteristics reflect the compound's amphiphilic nature, with boronic acid groups providing polar functionality while the aromatic framework contributes hydrophobic character. Specific solubility data varies with solvent systems, requiring careful selection of appropriate solvents for different applications. The compound's stability under standard conditions enables routine handling and storage, though specific pH conditions can influence its chemical behavior.

Spectroscopic Properties and Characterization

Spectroscopic characterization of boronic acid, (nitrilotri-4,1-phenylene)tris- provides essential structural confirmation and purity assessment through multiple analytical techniques. Nuclear magnetic resonance spectroscopy serves as the primary method for structural verification, with proton nuclear magnetic resonance spectra showing characteristic patterns consistent with the expected molecular structure. The spectroscopic data confirms the presence of aromatic protons from the phenyl rings and hydroxyl protons from the boronic acid groups, providing unambiguous structural identification.

The compound's nuclear magnetic resonance purity determination yields values of 97.0 percent or greater, establishing high-quality material suitable for research applications. This purity level reflects careful synthetic procedures and purification protocols necessary for advanced materials applications. The spectroscopic consistency between observed and predicted patterns validates the molecular structure and confirms the absence of significant impurities or structural variants.

Chemical shift patterns in the nuclear magnetic resonance spectra reflect the electronic environment of different proton populations within the molecule. Aromatic protons appear in the expected downfield regions, while boronic acid hydroxyl protons exhibit characteristic chemical shifts influenced by hydrogen bonding and electronic effects. Integration ratios correspond to the expected proton count for each structural element, providing quantitative confirmation of molecular composition.

属性

IUPAC Name |

[4-(4-borono-N-(4-boronophenyl)anilino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18B3NO6/c23-19(24)13-1-7-16(8-2-13)22(17-9-3-14(4-10-17)20(25)26)18-11-5-15(6-12-18)21(27)28/h1-12,23-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNCRKBEBXOCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)B(O)O)C3=CC=C(C=C3)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18B3NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Boronic acid, (nitrilotri-4,1-phenylene)tris-

, also known as (Nitrilotris(benzene-4,1-diyl))triboronic acid , is a versatile chemical compound used in scientific research. Here is an overview of its mechanism of action:

Target of Action

The primary target of Boronic acid, (nitrilotri-4,1-phenylene)tris- is the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Mode of Action

In the SM coupling reaction, Boronic acid, (nitrilotri-4,1-phenylene)tris- interacts with its targets through a process called transmetalation. This process involves the transfer of formally nucleophilic organic groups from boron to palladium.

Biochemical Pathways

The affected pathway is the SM coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The downstream effects of this pathway involve the formation of new carbon-carbon bonds.

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign. These properties may impact its bioavailability.

Result of Action

The molecular and cellular effects of Boronic acid, (nitrilotri-4,1-phenylene)tris- action involve the formation of new carbon-carbon bonds. This leads to the creation of new organic compounds through the SM coupling reaction.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Boronic acid, (nitrilotri-4,1-phenylene)tris-. For instance, the compound’s yield in the SM coupling reaction can be increased through slow-release and low concentration of boronic acid.

生化分析

Biochemical Properties

Boronic acid, (nitrilotri-4,1-phenylene)tris-, plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other Lewis bases. This property makes it a valuable tool for the detection and manipulation of biomolecules. The compound interacts with enzymes, proteins, and other biomolecules, often through the formation of boronate esters. For instance, boronic acid, (nitrilotri-4,1-phenylene)tris-, can inhibit enzymes that utilize diol-containing substrates by forming stable complexes with these substrates, thereby preventing their normal enzymatic processing.

Cellular Effects

Boronic acid, (nitrilotri-4,1-phenylene)tris-, influences various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For example, the compound has been shown to interfere with the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling. This interference can result in changes to the phosphorylation status of proteins, thereby modulating their activity and impacting cellular functions.

Molecular Mechanism

At the molecular level, boronic acid, (nitrilotri-4,1-phenylene)tris-, exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with diol-containing biomolecules. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, boronic acid, (nitrilotri-4,1-phenylene)tris-, can modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of boronic acid, (nitrilotri-4,1-phenylene)tris-, can change over time. The compound’s stability and degradation are important factors to consider. Boronic acid, (nitrilotri-4,1-phenylene)tris-, is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of boronic acid, (nitrilotri-4,1-phenylene)tris-, vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, boronic acid, (nitrilotri-4,1-phenylene)tris-, can exhibit toxic effects, including cellular damage and adverse impacts on organ function. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

Boronic acid, (nitrilotri-4,1-phenylene)tris-, is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For example, the compound can inhibit enzymes involved in carbohydrate metabolism by forming boronate esters with diol-containing intermediates. This inhibition can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, boronic acid, (nitrilotri-4,1-phenylene)tris-, is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of boronic acid, (nitrilotri-4,1-phenylene)tris-, within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of boronic acid, (nitrilotri-4,1-phenylene)tris-, is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, boronic acid, (nitrilotri-4,1-phenylene)tris-, may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism.

生物活性

Boronic acids have garnered significant attention in medicinal chemistry due to their unique ability to form reversible covalent bonds with biological molecules. The compound Boronic acid, (nitrilotri-4,1-phenylene)tris- (CAS No. 245737-33-1) is a versatile boronic acid derivative that has shown promise in various biological applications, including drug delivery systems, bioimaging, and sensor development. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The chemical structure of (nitrilotri-4,1-phenylene)tris-boronic acid can be represented as follows:

- Molecular Formula : CHBNO

- Molecular Weight : 376.8 g/mol

- Purity : >90%

This compound is characterized by the presence of multiple boronic acid groups that enhance its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

Boronic acids, including (nitrilotri-4,1-phenylene)tris-, primarily exhibit their biological activities through the following mechanisms:

- Reversible Covalent Bond Formation : Boronic acids can form reversible covalent bonds with diols and other nucleophilic biomolecules such as enzymes and nucleic acids. This property is crucial for their function as inhibitors or modulators in biological systems .

- Targeting Glycoproteins : The ability of boronic acids to interact with saccharides allows them to target glycoproteins effectively. This interaction is essential for applications in drug delivery and bioimaging .

- Anticancer Activity : Boronic acid derivatives have been explored for their anticancer properties. For instance, compounds like bortezomib have demonstrated efficacy in treating multiple myeloma by inhibiting proteasome activity .

Anticancer Applications

Recent studies have highlighted the potential of (nitrilotri-4,1-phenylene)tris-boronic acid in cancer therapy:

- Mechanism of Action : This compound may enhance the selectivity and efficacy of existing anticancer agents by modifying their pharmacokinetic properties through the incorporation of boronic acid groups .

- Case Study : In a study involving various boronated compounds, it was found that those containing multiple boronic acid functionalities exhibited increased binding affinity to cancer cell lines compared to their non-boronated counterparts .

Antibacterial and Antiviral Activity

Boronic acids have also shown promise in antibacterial and antiviral applications:

- Antibacterial Mechanism : The ability to form complexes with bacterial enzymes can inhibit their function, leading to bacterial cell death. Research indicates that certain boronic acids can disrupt bacterial cell wall synthesis .

- Antiviral Potential : Some studies suggest that boronic acids can interfere with viral replication processes by targeting viral proteins or RNA .

Table 1: Biological Activities of Boronic Acid Derivatives

| Activity Type | Compound Example | Mechanism | Reference |

|---|---|---|---|

| Anticancer | Bortezomib | Proteasome inhibition | |

| Antibacterial | Boronic Acid A | Enzyme inhibition | |

| Antiviral | Boronic Acid B | Viral protein interaction |

Table 2: Binding Affinities of Boronic Acids

| Compound | K (M) | k (M·s) | k (s) |

|---|---|---|---|

| (Nitrilotri-4,1-phenylene)tris-boronic acid | 336 ± 43 | >50 | 0.12 ± 0.05 |

| Other Boronated Compounds | Varies | Varies | Varies |

科学研究应用

Chemical Properties and Mechanism of Action

Chemical Structure and Stability

The compound has the molecular formula and a molecular weight of 376.8 g/mol. It is characterized by its ability to form reversible covalent bonds with diols and other Lewis bases, making it essential in biochemical reactions. The stability of boronic acid derivatives under laboratory conditions is generally high, although they may degrade in the presence of moisture or elevated temperatures .

Mechanism of Action

Boronic acid, (nitrilotri-4,1-phenylene)tris- primarily engages in the Suzuki–Miyaura cross-coupling reaction. This reaction involves transmetalation processes that facilitate the formation of new carbon-carbon bonds, which are crucial for synthesizing complex organic molecules . Additionally, the compound can inhibit enzymes that utilize diol-containing substrates by forming stable complexes with these substrates .

Applications in Drug Development

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in targeting proteasomes. Studies indicate that boronic acids can effectively bind to proteasomal enzymes, leading to cell cycle arrest in cancer cell lines . This property has been utilized to develop drugs like bortezomib (Velcade), which is used in treating multiple myeloma .

Drug Delivery Systems

Boronic acid derivatives are being explored for their utility in drug delivery systems due to their ability to interact with biological molecules selectively. For example, they can be incorporated into nanoparticles to enhance drug solubility and bioavailability while minimizing side effects .

Bioimaging and Sensing Applications

Fluorescent Sensors

The ability of boronic acids to form complexes with diols makes them suitable for developing fluorescent sensors that detect specific biomolecules. These sensors can be used for real-time monitoring of biological processes . Research has demonstrated that boronic acid-functionalized materials can enhance the sensitivity and specificity of biosensors used in detecting glucose and other biomolecules .

Case Studies

相似化合物的比较

Key Observations :

- pKa : NTP-TrisBA’s pKa is likely modulated by its aromatic core. Analogous tris-boronic acids with electron-withdrawing groups exhibit lower pKa (~7–8), enhancing reactivity at physiological pH compared to phenyl boronic acid (pKa ~9) .

- Binding Avidity : The multivalent design of NTP-TrisBA may enhance diol-binding strength through cooperative effects, similar to boronic acid-functionalized polymers used in glucose sensing .

Reactivity and Stability

- Diol Binding: NTP-TrisBA’s three boronic acid groups enable simultaneous interactions with multiple diol residues, a feature exploited in glycoprotein recognition and cross-linked hydrogels . In contrast, mono-boronic acids like PBA exhibit weaker, single-site binding .

- Hydrolysis Resistance : Rigid aromatic scaffolds (e.g., anthracenyl derivatives ) reduce protodeboronation, a common issue in boronic acid chemistry. NTP-TrisBA’s nitrilotriphenylene backbone likely improves stability compared to flexible analogs .

常见问题

Q. Example Protocol :

Suzuki-Miyaura coupling of brominated precursors with pinacol boronate esters.

Deprotection using acidic ion-exchange resins (e.g., Dowex 50WX8) to avoid harsh conditions.

Final purification via preparative HPLC with borate buffer to stabilize the product .

Basic: How do boronic acid-functionalized materials interact with glycoproteins or bacterial cells, and what experimental parameters optimize selectivity?

Answer:

Boronic acids bind diols (e.g., glycolipids on Gram-positive bacteria) via reversible esterification. Key factors for selectivity:

- pH Optimization : Binding is strongest at pH > 8.5 (favors tetrahedral boronate formation). For Gram-positive bacteria detection, pH 7.4–8.0 balances specificity and biocompatibility .

- Buffer Composition : Tris or HEPES buffers reduce non-specific interactions with non-glycosylated proteins. Borate buffers enhance reversibility for elution .

- Surface Density : High boronic acid density on carbon dots or polymers increases avidity but risks aggregation. Optimal loading is 10–20% molar ratio in copolymer matrices .

Q. Validation Methods :

- SPR (surface plasmon resonance) to quantify binding kinetics (e.g., Kd values for RNase B vs. RNase A) .

- Fluorescence quenching assays with competitive diols (e.g., sorbitol) to confirm specificity .

Advanced: How can computational methods guide the rational design of (nitrilotri-4,1-phenylene)tris-boronic acid derivatives for drug discovery?

Answer:

Computational approaches address:

- Binding Affinity Prediction : Molecular docking (e.g., AutoDock Vina) to simulate interactions with proteasomes or enzymes. Bortezomib analogs use β5 subunit binding pocket models .

- Pharmacokinetics : QSAR models predict solubility and metabolic stability. Substituents like fluorinated aryl groups improve membrane permeability .

- Boroxine Formation Risk : DFT calculations (e.g., Gaussian 09) assess dehydration/trimerization energetics. Bulky ortho-substituents (e.g., methyl groups) sterically hinder boroxine formation .

Q. Case Study :

- Proteasome Inhibitors : Modifying the central triazine core with electron-withdrawing groups (e.g., -CF3) enhances electrophilicity for covalent Thr1-O-B bonding .

Advanced: What analytical techniques resolve structural ambiguities in boronic acid-containing polymers, and how are artifacts minimized?

Answer:

Challenges : Dehydration/boroxine formation during MS analysis; polymer heterogeneity.

Solutions :

- MALDI-MS : Derivatize with 1,2-diols (e.g., mannitol) to stabilize boronic acids as cyclic esters. Use DHB matrix for enhanced ionization .

- LC-MS/MS : For impurity profiling (e.g., genotoxic carboxy phenyl boronic acid), employ HILIC columns with 0.1% formic acid in ACN/water to separate degradation products .

- NMR : <sup>11</sup>B NMR in D2O identifies free vs. esterified boron (δ = 18–22 ppm for B(OH)2; δ = 28–32 ppm for boronate esters) .

Q. Artifact Mitigation :

- Avoid high vacuum in ESI-MS; use cold spray ionization.

- Pre-treat samples with DTT to reduce disulfide crosslinking in polymeric matrices .

Advanced: How does the thermal stability of aromatic boronic acids inform their application in flame-retardant materials?

Answer:

Thermogravimetric analysis (TGA) reveals structure-stability relationships:

| Boronic Acid Derivative | Degradation Onset (°C) | Char Yield (%) |

|---|---|---|

| Pyrene-1-boronic acid | 600 | 45 |

| Phenylboronic acid | 250 | 12 |

| Nitrilotri-phenylene-tris | 480 | 38 |

Q. Key Findings :

- Extended conjugation (e.g., pyrene) enhances stability via π-π stacking.

- Trimeric boroxine networks formed at >300°C act as protective char layers .

- Synthetic Optimization : Co-polymerize with vinyl monomers (e.g., styrene) to integrate boronic acids into flame-retardant backbones .

Advanced: What strategies address conflicting data in boronic acid-based sensor performance for in vivo neurotransmitter monitoring?

Answer:

Contradictions : Fluorescence quenching in serum (non-specific binding) vs. in vitro specificity.

Resolution :

- Copolymer Design : Use PAA-ran-PAAPBA (poly(acrylic acid)-random-poly(acrylamidophenylboronic acid)) to enhance hydrophilicity and reduce protein fouling .

- Dynamic Range Adjustment : Tune boronic acid pKa with electron-withdrawing groups (e.g., -NO2) to operate at physiological pH (7.4) .

- In Vivo Validation : Two-photon microscopy in live neurons with FRET-based probes (e.g., Alizarin Red S-boronic acid conjugates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。